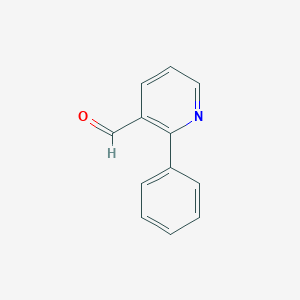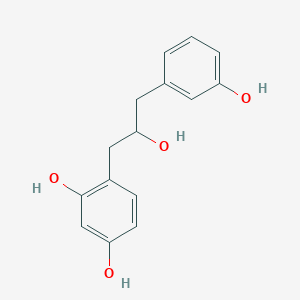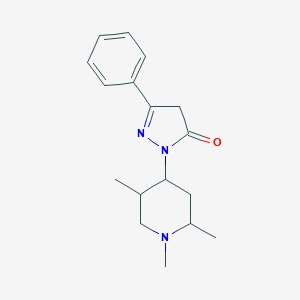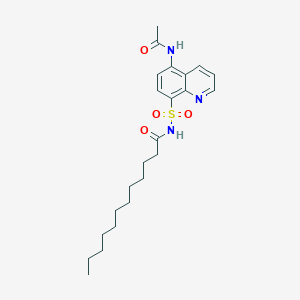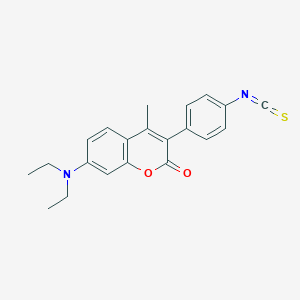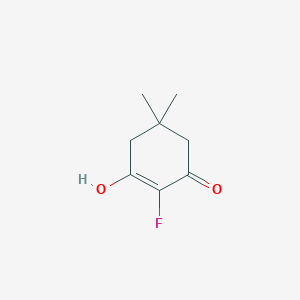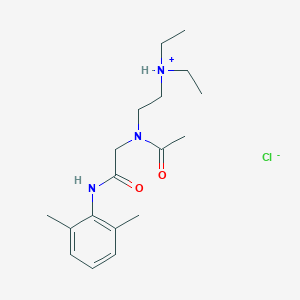
2-(N'-(2-(Diethylamino)ethyl)acetamido)-2',6'-acetoxylidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both diethylamino and acetamido functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride involves its interaction with specific molecular targets, such as ion channels or receptors in biological systems. The diethylamino group can interact with cellular membranes, altering their permeability and affecting the function of ion channels. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different functional groups.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: Similar to bupivacaine but with a different safety profile and pharmacokinetics.
Uniqueness
2-(N’-(2-(Diethylamino)ethyl)acetamido)-2’,6’-acetoxylidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102207-85-2 |
|---|---|
Molecular Formula |
C18H30ClN3O2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-[acetyl-[2-(diethylamino)ethyl]amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-6-20(7-2)11-12-21(16(5)22)13-17(23)19-18-14(3)9-8-10-15(18)4;/h8-10H,6-7,11-13H2,1-5H3,(H,19,23);1H |
InChI Key |
SRCFUBLXLKFLAE-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
Canonical SMILES |
CCN(CC)CCN(CC(=O)NC1=C(C=CC=C1C)C)C(=O)C.Cl |
Synonyms |
2-[acetyl-[(2,6-dimethylphenyl)carbamoylmethyl]amino]ethyl-diethyl-aza nium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
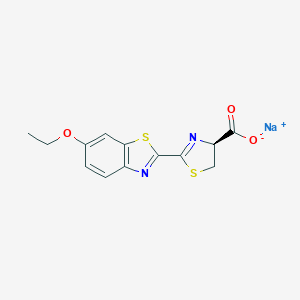

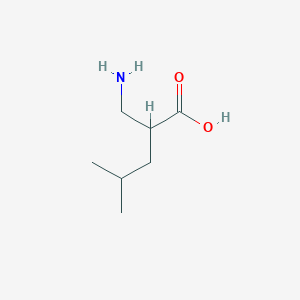
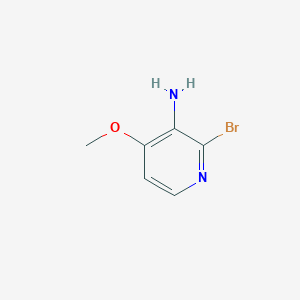

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)
